

Propazine: A Xenobiotic of Environmental Concern - A Technical Guide

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Compound of Interest

Compound Name: *Propazine*

Cat. No.: *B092685*

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Abstract

Propazine, a triazine herbicide, has been utilized for the selective pre-emergent control of broadleaf and grass weeds, primarily in sorghum crops.[1] As a xenobiotic, its persistence in the environment, potential for groundwater contamination, and endocrine-disrupting properties have raised significant toxicological and ecological concerns.[2][3] This technical guide provides an in-depth overview of **propazine**, focusing on its chemical and physical characteristics, environmental fate, toxicological profile, and the methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of **propazine** as an environmental contaminant.

Chemical and Physical Properties

Propazine (6-chloro-N,N'-bis(isopropyl)-1,3,5-triazine-2,4-diamine) is a colorless crystalline solid.[4] Its chemical structure and properties are fundamental to understanding its environmental behavior and toxicological interactions.

Property	Value	Source(s)
Chemical Formula	C ₉ H ₁₆ ClN ₅	[5]
Molecular Weight	229.71 g/mol	[5][6]
CAS Number	139-40-2	[6]
Melting Point	212-214 °C	[2]
Water Solubility	8.6 mg/L at 20-22 °C	[2]
Vapor Pressure	2.9 x 10 ⁻⁸ mmHg at 20 °C	[2]
Log Kow (Octanol-Water Partition Coefficient)	2.93	[6]
pKa	1.7 at 21 °C	[6]

Environmental Fate and Persistence

The environmental persistence and mobility of **propazine** contribute significantly to its risk profile as a contaminant.

Parameter	Value/Description	Source(s)
Soil Half-life (Field)	35 to 231 days; persists longer in dry, cold conditions.	[4]
Soil Adsorption Coefficient (Koc)	154	[4]
Hydrolysis	Resistant to hydrolysis; at pH 7, 92% remains after 28 days.	[7][8]
Photolysis	Not a significant degradation pathway.	[4]
Biodegradation	Occurs slowly in soil and water, primarily through microbial action.	[6]
Mobility	Mobile in soils with low organic matter and clay content, particularly loamy sand, indicating a potential for groundwater contamination.	[4][7][8]

Propazine has been detected in both surface and groundwater sources.[7][8] For instance, in one study, the maximum concentration found was 20 µg/L in surface water and 300 µg/L in groundwater.[8]

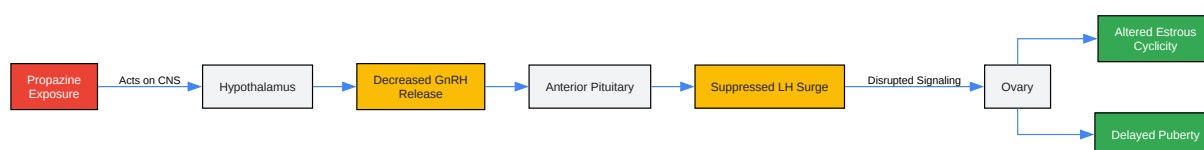
Toxicology and Health Effects

Propazine is classified as a slightly toxic compound (EPA Toxicity Class III).[6] Its primary toxicological concern is its activity as an endocrine disruptor.[3][6]

| Endpoint | Species | Value | Source(s) | |---|---|---| | Acute Oral LD₅₀ | Rat | >5000 mg/kg |[5] | | Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg |[4] | | Acute Inhalation LC₅₀ | Rat | >2.1 mg/L |[2] | | 96-hour LC₅₀ (Fish) | Rainbow Trout | 16.5 mg/L |[2] | | 8-day Dietary LC₅₀ (Birds) | Mallard Duck | >10,000 ppm |[4] | | No-Observed-Adverse-Effect Level (NOAEL) (Chronic, Rat) | 100 ppm (in feed) |[1] | | Acceptable Daily Intake (ADI) | 0.02 mg/kg bw/day |[9] |

Endocrine Disruption

Propazine, along with other chlorotriazine herbicides like atrazine and simazine, shares a common mechanism of neuroendocrine toxicity.[10][11] This involves disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[6] The key molecular initiating event is the suppression of the luteinizing hormone (LH) surge, which leads to cascading effects on the reproductive system, including altered estrous cycles and developmental delays.[6][10][11]



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Figure 1: Signaling pathway of **propazine**-induced neuroendocrine disruption.

Experimental Protocols

Analysis of Propazine in Water Samples by GC-MS

This protocol outlines a general method for the determination of **propazine** in water, based on common analytical procedures.[10][12][13]

1. Sample Collection and Preparation:

- Collect a 1-liter water sample in a clean glass container.
- If necessary, filter the sample to remove suspended solids.
- Add a surrogate standard to the sample to monitor extraction efficiency.

2. Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge with methanol followed by deionized water.

- Pass the water sample through the SPE cartridge at a controlled flow rate. **Propazine** will be adsorbed onto the C18 stationary phase.
- Wash the cartridge with deionized water to remove interfering substances.
- Dry the cartridge by passing air or nitrogen through it.

3. Elution:

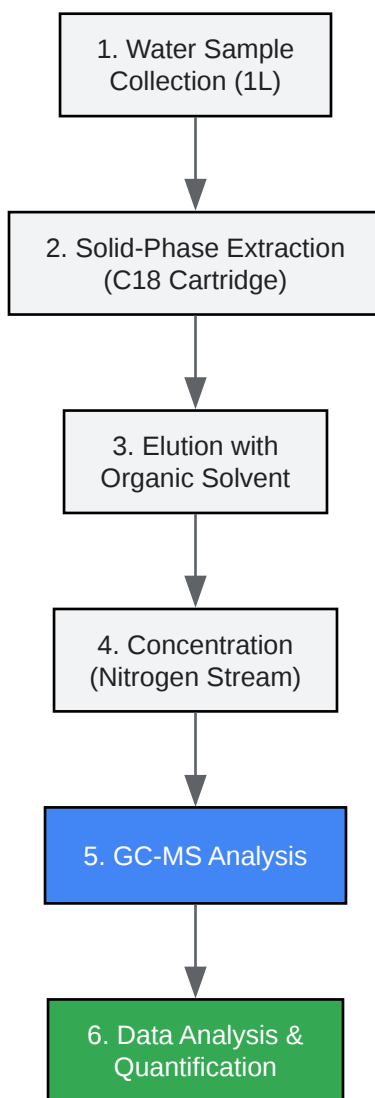
- Elute the trapped **propazine** from the SPE cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.[\[12\]](#)

4. Concentration and Reconstitution:

- Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Add an internal standard to the concentrated extract for quantification.
- Reconstitute the final volume to 1 mL with an appropriate solvent.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injection: Inject a small volume (e.g., 1-2 μL) of the extract into the GC.
- GC Separation: Use a capillary column (e.g., TG-5SilMS) with a suitable temperature program to separate **propazine** from other compounds.[\[10\]](#)
- MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, monitoring for characteristic ions of **propazine** for identification and quantification.



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Figure 2: Experimental workflow for **propazine** analysis in water.

Assessment of Pubertal Development in Female Rats

This protocol is based on studies investigating the endocrine-disrupting effects of **propazine** on pubertal development.[3]

1. Animal Model and Dosing:

- Use immature female Wistar rats, weaned at postnatal day (PND) 21.
- Randomly assign animals to control and treatment groups.

- Prepare **propazine** suspensions in a suitable vehicle (e.g., 1% methylcellulose).
- Administer **propazine** daily by oral gavage from PND 22 to PND 41. Doses can range, for example, from 13 to 213 mg/kg body weight.[3]
- The control group receives the vehicle only.

2. Data Collection:

- Record body weight daily.
- From PND 22 onwards, daily examine the animals for vaginal opening (VO), a marker for the onset of puberty. Record the age at which VO is complete.
- Once VO occurs, perform daily vaginal smears to monitor estrous cyclicity.

3. Necropsy and Endpoint Analysis:

- On PND 41, euthanize the animals.
- Collect blood for hormone analysis (e.g., LH, estradiol).
- Dissect and weigh key reproductive organs (ovaries, uterus).
- Analyze the collected data to determine the effects of **propazine** on the age of pubertal onset, estrous cyclicity, body weight, and organ weights.

Biodegradation Study in Soil

This protocol describes a general approach to assess the biodegradation of **propazine** in a soil matrix.

1. Soil Collection and Characterization:

- Collect soil from a relevant location, free from prior pesticide contamination.
- Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

2. Experimental Setup:

- Treat soil samples with a known concentration of **propazine** (e.g., 10 ppm).^{[7][8]}
- Adjust the soil moisture to a specific level (e.g., 70% of field capacity) and maintain it throughout the experiment.^{[7][8]}
- Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).^{[7][8]}
- Include control samples (un-spiked soil) and sterile controls (autoclaved soil spiked with **propazine**) to differentiate between biotic and abiotic degradation.

3. Sampling and Analysis:

- Collect soil subsamples at regular time intervals (e.g., 0, 7, 14, 30, 60, 90 days).
- Extract **propazine** and its potential metabolites from the soil samples using an appropriate solvent extraction method.
- Analyze the extracts using analytical techniques such as HPLC or GC-MS to determine the concentration of the parent compound and identify degradation products.

4. Data Analysis:

- Plot the concentration of **propazine** over time to determine its degradation kinetics.
- Calculate the dissipation half-life (DT_{50}) of **propazine** in the soil.
- Identify the major degradation products to elucidate the biodegradation pathway.

Conclusion

Propazine's persistence in the environment and its potential to disrupt the endocrine system underscore the importance of continued research and monitoring. The methodologies and data presented in this guide provide a framework for scientists and researchers to further investigate the environmental and health impacts of this xenobiotic. Understanding the intricate signaling pathways affected by **propazine** and employing robust analytical and toxicological protocols are crucial for accurate risk assessment and the development of potential remediation

strategies. The phasing out and cancellation of **propazine** in several regions highlight a global trend towards mitigating the risks associated with persistent and endocrine-disrupting herbicides.[3]

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- To cite this document: BenchChem. [Propazine: A Xenobiotic of Environmental Concern - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092685#propazine-as-a-xenobiotic-and-environmental-contaminant]

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